3-(Ethylthio)-2-fluoropyridine
CAS No.: 117670-97-0
Cat. No.: VC20866398
Molecular Formula: C7H8FNS
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117670-97-0 |
---|---|
Molecular Formula | C7H8FNS |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 3-ethylsulfanyl-2-fluoropyridine |
Standard InChI | InChI=1S/C7H8FNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Standard InChI Key | BCZJWUKFMDTJPC-UHFFFAOYSA-N |
SMILES | CCSC1=C(N=CC=C1)F |
Canonical SMILES | CCSC1=C(N=CC=C1)F |
Introduction
Structural Characteristics and Physical Properties
3-(Ethylthio)-2-fluoropyridine belongs to the family of fluorinated pyridine derivatives. The presence of fluorine at the 2-position significantly influences the electronic distribution within the pyridine ring, while the ethylthio group at the 3-position introduces additional steric and electronic effects.
Molecular Structure
The compound features a pyridine core with two key functional groups:
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A fluorine atom at the 2-position, adjacent to the pyridine nitrogen
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An ethylthio (-SCH₂CH₃) group at the 3-position
This structural arrangement creates an interesting electronic environment, with the electron-withdrawing fluorine at the 2-position potentially activating the ring toward nucleophilic aromatic substitution reactions, while the ethylthio group contributes moderate electron density to the system.
Physical Properties
Table 1: Key Physical Properties of 3-(Ethylthio)-2-fluoropyridine
Property | Value |
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Chemical Formula | C₇H₈FNS |
Molecular Weight | 157.21 g/mol |
CAS Registry Number | 117670-97-0 |
Appearance | Presumed colorless to pale yellow liquid or solid |
Solubility | Likely soluble in organic solvents such as acetonitrile, dichloromethane, and DMSO |
Counterion | Base (equiv.) | Yield (%) |
---|---|---|
BF₄ | Et₃N (1) | 66 |
BF₄ | Et₃N (3) | 73 |
BF₄ | Et₃N (10) | 79 |
SbF₆ | Et₃N (10) | 78 |
PF₆ | Et₃N (10) | 74 |
As shown in Table 2, the use of triethylamine as a base with various counterions consistently provides good yields of 2-fluoropyridine .
Key Reaction Conditions
When synthesizing fluorinated pyridines via electrophilic fluorination, the reaction conditions significantly impact the outcome. For optimal results, the following conditions are critical:
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Solvent: Acetonitrile has proven to be the most effective solvent
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Temperature: Maintaining 0°C under an argon atmosphere
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Addition order: Slow addition of Selectfluor® solution to the dihydropyridine solution
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Storage conditions: The resulting fluorinated dihydropyridines should be used without additional purification
Chemical Reactivity
The reactivity of 3-(Ethylthio)-2-fluoropyridine is influenced by both the fluorine atom and the ethylthio group, creating a unique reactivity profile.
Reactivity of the 2-Fluorine Position
The 2-position in fluorinated pyridines is highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The electron-withdrawing nature of fluorine, combined with the activating effect of the pyridine nitrogen, makes the C-F bond at this position particularly reactive toward nucleophiles.
In fluorinated pyridines, the fluorine at the 2-position can be displaced by various nucleophiles, including:
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Amines (primary and secondary)
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Alkoxides
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Thiolates
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Organometallic reagents
This reactivity could be further enhanced in 3-(Ethylthio)-2-fluoropyridine if the ethylthio group provides additional electron-withdrawing effects through its sulfur atom.
Influence of the Ethylthio Group
The ethylthio group at the 3-position introduces additional reactivity patterns:
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The sulfur atom can participate in oxidation reactions to form sulfoxides or sulfones
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The ethyl group may undergo dealkylation under certain conditions
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The thioether function can act as a coordination site for metals
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The moderately electron-donating nature of the ethylthio group may influence the electronic distribution in the pyridine ring
Spectroscopic Characterization
¹H NMR
The ¹H NMR spectrum would likely show:
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A quartet (~2.9-3.1 ppm) and triplet (~1.3-1.4 ppm) pattern for the ethylthio group
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Three aromatic protons with complex coupling patterns due to H-F and H-H interactions
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Potential long-range coupling between the fluorine and distant protons
¹⁹F NMR
The ¹⁹F NMR would show a characteristic signal for the 2-fluoropyridine moiety. Based on related compounds, this signal would likely appear in the range of -60 to -160 ppm with coupling to neighboring protons.
Table 3: Comparative ¹⁹F NMR Data for Fluorinated Pyridines
Compound | ¹⁹F NMR Shift (ppm) | Coupling Pattern |
---|---|---|
6-Fluoronicotinoyl derivative | -142.9 | dd, J = 55.5, 36.5 Hz |
6-Fluoropicolinoyl derivative | -159.6 | d, J = 70.6 Hz |
Predicted for 3-(Ethylthio)-2-fluoropyridine | -65 to -75 | Complex multiplet |
Mass Spectrometry
The mass spectrum of 3-(Ethylthio)-2-fluoropyridine would be expected to show:
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Molecular ion peak at m/z 157
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Fragment ions corresponding to loss of ethyl (m/z 128)
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Fragment ions from cleavage of the C-S bond
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Characteristic isotope pattern due to the presence of sulfur
Applications and Significance
Pharmaceutical Relevance
Fluorinated heterocycles, including fluorinated pyridines, have gained significant attention in pharmaceutical research due to their unique properties:
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Enhanced metabolic stability: The C-F bond is more resistant to metabolic degradation
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Modified lipophilicity: Fluorine substitution can optimize drug-like properties
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Altered hydrogen bonding capabilities: Fluorine can act as a weak hydrogen bond acceptor
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Conformational effects: Fluorine substitution can influence molecular geometry
The combination of a fluorine atom and an ethylthio group in 3-(Ethylthio)-2-fluoropyridine could provide an interesting scaffold for developing compounds with specific pharmacological properties.
Synthetic Applications
3-(Ethylthio)-2-fluoropyridine could serve as a valuable building block in organic synthesis:
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The reactive 2-fluorine position allows for facile introduction of various functional groups
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The ethylthio group offers possibilities for further functionalization
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The pyridine nitrogen provides a site for coordination chemistry or quaternization
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The combination of these functional groups enables selective transformations to create complex molecular architectures
Current Research and Future Directions
Research on fluorinated pyridines continues to expand, with several promising directions that may apply to 3-(Ethylthio)-2-fluoropyridine:
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Development of more efficient and selective synthetic routes
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Exploration of novel reaction pathways for functionalization
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Investigation of biological activities and structure-activity relationships
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Application in materials science and coordination chemistry
The unique combination of fluorine and ethylthio substituents on the pyridine ring provides opportunities for discovering new reactivity patterns and applications.
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